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3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

Kinase inhibitor SAR Pyrrolo[2,3-d]pyrimidine N7-substituent effect

Researchers sourcing this pyrrolo[2,3-d]pyrimidine scaffold often face target selectivity uncertainty. This compound solves that by providing the specific N7-(4-methylphenyl) and C4-(3-hydroxypropylamino) substitution pattern for precise SAR profiling. - Core scaffold validated against Src-family and JAK kinases (close analogs: IC50 < 50 nM) - Three synthetically accessible diversity points enable systematic library design - Favorable Lipinski profile (MW 358.45, cLogP ~3.5-4.0) for cellular assays

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 477232-76-1
Cat. No. B2363019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol
CAS477232-76-1
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4
InChIInChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-3-2-4-7-17)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25)
InChIKeyYTGKVXODDMOVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol (CAS 477232-76-1): A 5,7-Diaryl-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold for Targeted Synthesis


3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol (CAS 477232-76-1, molecular formula C22H22N4O, molecular weight 358.45 g/mol) is a synthetic small molecule built on the pyrrolo[2,3-d]pyrimidine heterocyclic core, a privileged scaffold extensively validated in kinase inhibitor drug discovery [1]. This compound features a distinctive substitution pattern: a 4-methylphenyl group at the N7 position, a phenyl group at C5, and a 3-hydroxypropylamino side chain at C4. The 5,7-diaryl-pyrrolo[2,3-d]pyrimidine subclass is historically associated with potent inhibition of tyrosine kinases including c-Src, JAK family members, and Lck, with reported IC50 values for close structural analogs reaching sub-50 nM against c-Src [2]. This compound is commercially available as a research-grade chemical (≥95% purity) for exploratory medicinal chemistry and biochemical profiling .

Why Generic Pyrrolo[2,3-d]pyrimidine Substitution Fails: Substituent-Dependent Selectivity Switches in 5,7-Diaryl Kinase Inhibitors


Within the pyrrolo[2,3-d]pyrimidine class, seemingly minor substituent changes at N7, C5, and C4 can fundamentally alter kinase selectivity profiles. Published structure-activity relationship (SAR) studies on the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine series demonstrate that the N7 aryl substituent directly modulates both potency and target selectivity: replacing a 4-methylphenyl with a 4-methoxyphenyl group can shift activity from one kinase target to another (e.g., from Src-family kinases to LRRK2 or JAK family members) [1]. Furthermore, the C4 amino side chain governs ATP-binding site interactions — a 3-hydroxypropylamino group (as in 477232-76-1) introduces hydrogen-bonding capacity absent in simple alkylamino or unsubstituted phenylamino analogs, potentially altering binding kinetics and residence time [2]. Consequently, compounds within this scaffold cannot be treated as interchangeable without quantitative target engagement data. Any procurement decision for SAR expansion or tool compound selection must verify that the specific substitution pattern of 477232-76-1 matches the intended kinase target profile, rather than assuming class-level equivalence with better-characterized analogs like CGP 77675 or tofacitinib.

Quantitative Differentiation Evidence for 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol (477232-76-1): Comparator Analysis


N7 Substituent Differentiation: 4-Methylphenyl vs. 4-Methoxyphenyl in Analogous Pyrrolo[2,3-d]pyrimidine Scaffolds

The N7 substituent is a critical determinant of kinase selectivity in the 5,7-diaryl-pyrrolo[2,3-d]pyrimidine series. 477232-76-1 carries a 4-methylphenyl group at N7, distinguishing it from the 4-methoxyphenyl analog (3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol), which has been associated with LRRK2 inhibition in vendor annotations. Published SAR on the broader 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class shows that electronic and steric properties of the N7 aryl group directly influence c-Src kinase inhibitory potency, with IC50 values for optimized N7-substituted analogs reaching <50 nM [1]. The 4-methyl substituent (electron-donating, hydrophobic) creates a distinct pharmacophore compared to the 4-methoxy variant (stronger electron-donating, hydrogen-bond acceptor), potentially altering the kinase target spectrum [2].

Kinase inhibitor SAR Pyrrolo[2,3-d]pyrimidine N7-substituent effect

C4 Side-Chain Differentiation: 3-Hydroxypropylamino vs. Piperidinyl and Simple Alkylamino Substituents in Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

477232-76-1 features a 3-hydroxypropylamino group at the C4 position, which is structurally distinct from common C4 substituents in better-characterized pyrrolo[2,3-d]pyrimidine inhibitors. Tofacitinib (CP-690,550), a clinically approved pan-JAK inhibitor, carries a 4-methylpiperidin-1-yl group with a cyanoacetyl moiety at C4 and a simple methyl group at N7 rather than an aryl substituent [1]. In published JAK inhibitor SAR, the C4 substituent directly contacts the kinase hinge region and influences both potency and selectivity: introducing a hydroxyalkyl chain can add hydrogen-bonding capacity that is absent in simple alkylamino analogs, potentially altering residence time and selectivity within the kinome [2]. The specific 3-hydroxypropylamino motif in 477232-76-1 introduces both a hydrogen-bond donor (terminal –OH) and a flexible three-carbon linker, creating a spatially distinct pharmacophore compared to the conformationally constrained piperidine of tofacitinib or the simple isopropylamino group found in other analogs.

Kinase hinge-binding motif C4-substituent SAR Hydroxyalkylamine

Scaffold Identity: 5,7-Diaryl-pyrrolo[2,3-d]pyrimidine vs. A-674563 (Same Molecular Formula, Different Target Profile)

477232-76-1 shares the exact molecular formula C22H22N4O (MW 358.45) with A-674563 (CAS 552325-73-2), but the two compounds differ fundamentally in chemical structure and biological target: A-674563 is a well-characterized, orally active Akt1 inhibitor (Ki = 11 nM in cell-free assays, >30-fold selective for Akt1 over PKC) that does not contain the pyrrolo[2,3-d]pyrimidine core . A-674563 features an indazole-pyridine-ether-phenylpropan-2-amine scaffold rather than a 5,7-diaryl-pyrrolo[2,3-d]pyrimidine. This case illustrates that identical molecular formula does not imply interchangeable biological activity — the two compounds are constitutional isomers with entirely distinct three-dimensional shapes, electrostatic surfaces, and target engagement profiles. Any procurement decision between these two C22H22N4O isomers must be guided by the intended kinase target: A-674563 for Akt/PKB pathway studies, 477232-76-1 for exploratory pyrrolo[2,3-d]pyrimidine SAR.

Chemical isomerism Kinase selectivity Akt inhibitor comparator

Class-Level Inference: Pyrrolo[2,3-d]pyrimidine Scaffold Privilege vs. Alternative Kinase Inhibitor Chemotypes

The pyrrolo[2,3-d]pyrimidine scaffold, as present in 477232-76-1, is one of the most extensively validated hinge-binding motifs in kinase drug discovery, forming the core of FDA-approved drugs including tofacitinib (JAK inhibitor), ruxolitinib (JAK1/2 inhibitor), and fedratinib (JAK2 inhibitor). Published chemogenomic analyses demonstrate that pyrrolo[2,3-d]pyrimidines engage the kinase hinge region via a bidentate hydrogen-bonding pattern (N1 as H-bond acceptor, NH at C4 as H-bond donor to the backbone carbonyl of the hinge residue), a motif that has proven compatible with achieving both high potency and kinome-wide selectivity when combined with optimized peripheral substituents [1]. Systematic profiling of 92 clinical kinase inhibitors across 758 kinases revealed that hinge-binding chemotype is a primary determinant of selectivity — pyrrolo[2,3-d]pyrimidines cluster distinctly from quinazoline-, pyrazolo[3,4-d]pyrimidine-, and indazole-based inhibitors in kinome interaction maps [2]. 477232-76-1, with its 5,7-diaryl substitution on this privileged core, represents a combinatorial extension of a validated scaffold with unexplored selectivity potential.

Kinase inhibitor scaffold Hinge-binding motif Drug-likeness

Purity and Physicochemical Benchmarking: Commercial Availability at Defined Specifications

477232-76-1 is commercially available as a research-grade compound with a specified purity of ≥95% (Catalog Number CM685906) . This purity specification is consistent with industry standards for chemical probe compounds intended for in vitro biochemical profiling. The compound's physicochemical profile — molecular weight 358.45 g/mol, predicted cLogP in the range of 3.5–4.0, 4 hydrogen bond acceptors, 2 hydrogen bond donors — falls within established oral drug-likeness parameters (Lipinski Rule of Five: MW < 500, cLogP < 5, HBD ≤ 5, HBA ≤ 10) [1]. By comparison, CGP 77675 (CAS 234772-64-6), a related 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine Src inhibitor, has a significantly higher molecular weight (MW ~520 for the free base) due to a larger C4 substituent, which may limit its utility in permeability-limited assays . The lower MW and favorable physicochemical profile of 477232-76-1 may confer advantages in cell permeability and solubility for cellular target engagement studies — though direct experimental comparison data are absent from the public domain.

Compound procurement Purity specification Quality control

Synthetic Accessibility and Scaffold Diversification Potential vs. More Complex Pyrrolo[2,3-d]pyrimidine Analogs

The synthesis of 477232-76-1 and structurally related 5,7-diaryl-pyrrolo[2,3-d]pyrimidines can proceed through established modular routes: construction of the pyrrolo[2,3-d]pyrimidine core via cyclization of 2-aminopyrrole-3-carbonitrile precursors with formic acid or formamide, followed by sequential N7-arylation (via Ullmann or Buchwald-Hartwig coupling), C5-arylation (Suzuki coupling), and C4-amination with 3-aminopropan-1-ol [1]. This modular assembly permits independent variation of three diversity points (N7, C5, C4) without requiring de novo core synthesis for each analog, enabling efficient parallel library generation. In published SAR campaigns, this modularity has been exploited to rapidly explore substituent space: the N7 position tolerates diverse aryl groups (phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl), while the C4 amine can accommodate alkyl, cycloalkyl, and hydroxyalkyl substituents [2]. By contrast, CGP 77675 (CAS 234772-64-6) bears a more complex C4 substituent requiring multi-step synthesis beyond simple amination, limiting its utility as a diversification starting point [3].

Synthetic tractability Scaffold diversification Parallel synthesis

Recommended Research Applications for 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol (477232-76-1)


Kinase Selectivity Panel Screening for De Novo Target Deconvolution

Given the absence of public target engagement data for 477232-76-1, the most impactful near-term application is submission to a broad kinome selectivity panel (e.g., KINOMEscan, DiscoverX, or Nanosyn profiling at 1–10 μM) to identify its primary kinase target(s). The 5,7-diaryl-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated activity against Src-family kinases (IC50 < 50 nM for optimized analogs [1]) and JAK family members, but the specific combination of 4-methylphenyl (N7) and 3-hydroxypropylamino (C4) substituents has not been profiled. This screening would establish whether 477232-76-1 exhibits a unique selectivity fingerprint distinct from CGP 77675 (Src-selective) and tofacitinib (pan-JAK), potentially revealing a novel kinase target for this substitution pattern as suggested by the scaffold's known capacity for selectivity tuning via N7/C4 variation [2]. Results would immediately inform procurement decisions for follow-up SAR libraries.

Modular SAR Library Synthesis Exploring N7-Aryl and C4-Amine Diversity Space

477232-76-1 is ideally suited as a parent scaffold for systematic SAR exploration due to its three synthetically accessible diversity points (N7-aryl, C5-aryl, C4-amine). A focused library program could hold the C5-phenyl group constant while varying: (i) N7-aryl substituents (4-Cl, 4-F, 4-CF3, 4-OCH3, 3,4-diCl phenyl analogs) to probe electronic effects on kinase binding, and (ii) C4-aminoalkyl chain length and terminal functionality (2-aminoethanol, 4-aminobutan-1-ol, 3-aminopropane-1,2-diol) to map hydrogen-bonding requirements in the solvent-exposed region of the ATP pocket. Published SAR on 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines provides a validated framework for this approach, with the 4-methylphenyl substituent of 477232-76-1 serving as the reference point for evaluating the impact of para-substituent electronic and steric effects on kinase potency and selectivity [1]. This library approach leverages the compound's synthetic modularity to accelerate identification of analogs with improved target engagement.

Cellular Target Engagement Biomarker Studies in JAK/STAT or Src Signaling Pathway Models

Based on the pyrrolo[2,3-d]pyrimidine scaffold's validated activity against JAK and Src family kinases, 477232-76-1 can be deployed as a chemical probe in cellular pathway assays: (i) inhibition of STAT phosphorylation (pSTAT3, pSTAT5) in IL-2-stimulated CTLL-2 or NK cells as a readout of JAK1/JAK3 pathway engagement, benchmarked against tofacitinib (JAK3 IC50 = 1 nM [2]); (ii) inhibition of Src autophosphorylation (pY416-Src) in MDA-MB-231 or HT-29 cells, benchmarked against CGP 77675 (Src IC50 = 5–20 nM [1]). The compound's moderate MW (358.45) and favorable Lipinski profile suggest adequate cell permeability for such assays, though experimental verification is required. The unique C4 3-hydroxypropylamino group may confer distinct cellular pharmacokinetics (e.g., reduced efflux by P-glycoprotein) compared to more lipophilic analogs, which could be investigated using P-gp overexpressing vs. wild-type cell line pairs.

In Vitro ADME Profiling to Establish Developability Benchmarks for the Pyrrolo[2,3-d]pyrimidine Series

477232-76-1's physicochemical properties (MW 358.45, predicted cLogP 3.5–4.0, tPSA ~78 Ų, 2 HBD, 4 HBA) position it favorably within oral drug-likeness space [3], but experimental ADME data are absent from the public domain. A focused in vitro ADME panel — including aqueous solubility (kinetic and thermodynamic, pH 2.0/6.8/7.4), human liver microsome (HLM) and hepatocyte intrinsic clearance, Caco-2 or MDCK permeability (Papp A→B), and plasma protein binding (equilibrium dialysis, human/rat/mouse) — would establish baseline developability parameters for this specific substitution pattern. The 3-hydroxypropylamino side chain provides a metabolic soft spot (potential for alcohol oxidation or glucuronidation) that may differentiate its clearance profile from N-alkyl analogs. These data would inform whether 477232-76-1 or its close analogs are suitable starting points for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, guiding procurement of larger quantities for animal studies.

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